Cyanomethyl Quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanomethyl Quinoline-3-carboxylate is a chemical compound belonging to the quinoline family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyanomethyl Quinoline-3-carboxylate typically involves the cyanoacetylation of quinoline derivatives. One common method includes the reaction of quinoline-3-carboxylate with cyanomethyl reagents under specific conditions. For instance, the reaction can be carried out using a base catalyst such as piperidine, with the mixture heated under reflux . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and cost-effectiveness. The use of continuous flow reactors and environmentally friendly solvents can be employed to scale up the production while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: Cyanomethyl Quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylate derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The cyano group can be substituted with other nucleophiles to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
Cyanomethyl Quinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antibacterial and antimalarial activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Cyanomethyl Quinoline-3-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and proteins involved in biological processes.
Pathways Involved: It may inhibit specific enzymes or receptors, leading to the disruption of cellular processes and exhibiting its biological effects.
Comparison with Similar Compounds
Quinoline-3-carboxylate: Shares a similar core structure but lacks the cyano group.
Ethyl-2-chloroquinoline-3-carboxylate: Another derivative with different substituents that exhibit unique biological activities.
Uniqueness: Cyanomethyl Quinoline-3-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
Cyanomethyl Quinoline-3-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications, supported by data tables and relevant case studies.
This compound is characterized by its quinoline core structure with a cyano group, which enhances its reactivity and biological properties. The compound can be synthesized through various methods, often involving the condensation of cyanoacetic acid derivatives with quinoline precursors. For instance, one efficient synthesis method involves the reaction of ethyl 2-cyanomethyl-4-phenylquinoline-3-carboxylate with primary amines to yield 1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine derivatives .
Table 1: Synthesis Pathways for this compound
Synthesis Method | Yield (%) | Key Reagents |
---|---|---|
Condensation with primary amines | 87 | Ethyl 2-cyanomethyl-4-phenylquinoline-3-carboxylate, DMFDMA |
Hydrolysis of esters | 91 | TFA (Trifluoroacetic acid) |
Biological Activity
This compound exhibits a range of biological activities, particularly in antibacterial and antimalarial domains. Research indicates that compounds with similar structures have shown promising results against various pathogens.
Antibacterial Activity
Studies have demonstrated that derivatives of quinoline compounds can inhibit bacterial growth. For instance, certain analogs have been reported to exhibit significant activity against Gram-positive and Gram-negative bacteria. The mechanism typically involves the inhibition of bacterial enzymes or disruption of cellular processes .
Case Study: Antibacterial Efficacy
A study evaluating several quinoline derivatives found that those containing the cyanomethyl group exhibited enhanced potency against Staphylococcus aureus, suggesting that the cyano group plays a crucial role in their biological efficacy .
Antimalarial Activity
This compound has also been investigated for its antimalarial properties. Research indicates that quinoline derivatives are effective against Plasmodium falciparum, the parasite responsible for malaria. The mechanism is believed to involve interference with heme detoxification pathways within the parasite .
Table 2: Antimalarial Activity of Quinoline Derivatives
Compound | IC50 (µM) | Target Organism |
---|---|---|
This compound | 0.5 | Plasmodium falciparum |
Quinine | 0.1 | Plasmodium falciparum |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with receptors on cell membranes, altering cellular responses.
- Disruption of Cellular Processes : By affecting enzyme activities and receptor functions, it disrupts critical cellular processes leading to antimicrobial effects .
Future Directions
The ongoing research into this compound suggests potential applications in drug development, particularly as an anticancer agent. Recent studies have indicated that certain quinolone derivatives can inhibit vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor growth and metastasis .
Table 3: Potential Applications of this compound
Application | Description |
---|---|
Antibacterial | Effective against a range of bacteria |
Antimalarial | Active against malaria-causing parasites |
Anticancer | Inhibits tumor growth via VEGFR modulation |
Properties
CAS No. |
25283-64-1 |
---|---|
Molecular Formula |
C12H8N2O2 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
cyanomethyl quinoline-3-carboxylate |
InChI |
InChI=1S/C12H8N2O2/c13-5-6-16-12(15)10-7-9-3-1-2-4-11(9)14-8-10/h1-4,7-8H,6H2 |
InChI Key |
VDLCZBHXVLTXDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)OCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.